Androstan-3-one

Descripción general

Descripción

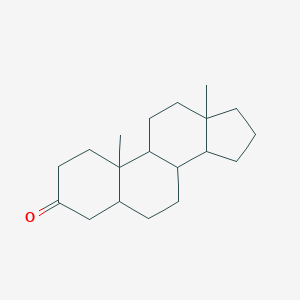

10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound belonging to the class of cyclopenta[a]phenanthrenes. This compound is characterized by its polycyclic structure, which includes multiple fused rings and methyl groups. It is often studied for its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation reactions to introduce the dimethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Aplicaciones Científicas De Investigación

Hormonal Therapy

Androstan-3-one is utilized in hormonal therapies due to its androgenic properties. It is primarily involved in the treatment of conditions related to androgen deficiency, such as hypogonadism. In clinical settings, it can help restore normal testosterone levels, thereby improving muscle mass, bone density, and overall quality of life in affected individuals .

Anabolic Steroids

As a precursor to testosterone, this compound has been studied for its anabolic effects. It has been used in anabolic-androgenic steroid formulations aimed at promoting muscle growth and recovery in patients with muscle-wasting diseases. The anabolic-to-androgenic ratio (AAR) of this compound is relatively high, making it a favorable candidate for such applications .

Treatment of Skin Disorders

Research indicates that derivatives of this compound can act as effective 5α-reductase inhibitors. These compounds have potential applications in treating skin disorders such as acne, seborrhea, and androgenic alopecia by reducing local androgenic activity . For instance, studies involving topical applications of modified this compound derivatives demonstrated significant reductions in sebaceous gland size and 5α-reductase activity .

Biochemical Studies

This compound is frequently employed in biochemical research to study its effects on various biological systems. It serves as a model compound for investigating the mechanisms of action of androgens at the molecular level. Its interactions with androgen receptors and its influence on gene expression are areas of active research .

Neurobiological Effects

Recent studies have explored the neurobiological effects of this compound, particularly regarding its impact on mood and behavior. Research suggests that it may modulate neurotransmitter systems and influence aggression and social behavior in animal models . This aspect opens avenues for understanding the psychological implications of steroid hormones.

Clinical Trials on Hypogonadism

A clinical trial evaluated the efficacy of this compound in men with hypogonadism. Participants treated with this compound showed significant improvements in testosterone levels and associated symptoms, including fatigue and decreased libido . The study underscored the compound's potential as a therapeutic agent for restoring hormonal balance.

Anabolic Steroid Abuse Research

Research into the abuse of anabolic steroids has highlighted this compound's role among athletes seeking performance enhancement. A cohort study assessed the cardiovascular risks associated with long-term use of anabolic steroids, including those derived from this compound. Findings indicated adverse effects on cardiac function and increased coronary artery plaque volume among users .

Data Tables

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Hormonal Therapy | Treatment for hypogonadism | Improved testosterone levels and quality of life |

| Dermatological Treatment | 5α-reductase inhibitor for acne | Reduced sebaceous gland size |

| Biochemical Research | Study of androgen receptor interactions | Insights into gene expression modulation |

| Neurobiology | Effects on mood and behavior | Modulation of neurotransmitter systems |

| Anabolic Steroid Abuse | Cardiovascular risks assessment | Adverse effects on cardiac function |

Mecanismo De Acción

The mechanism of action of 10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparación Con Compuestos Similares

Similar Compounds

- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

- 2-[[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-oxopentyl]amino]acetic acid

- Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-

Uniqueness

10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific arrangement of fused rings and methyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

Androstan-3-one, also known as 5α-androstan-3-one or androst-4-en-3-one, is a steroid compound that exhibits various biological activities, particularly in the fields of endocrinology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of testosterone and is classified under anabolic-androgenic steroids (AAS). Its chemical structure allows it to interact with androgen receptors, influencing numerous physiological processes. The compound's structural formula is:

This configuration contributes to its potency as an androgen.

This compound primarily exerts its effects through the following mechanisms:

- Androgen Receptor Activation : It binds to androgen receptors in various tissues, promoting anabolic effects such as muscle growth and bone density increase.

- Neurosteroid Activity : Research indicates that certain analogs of this compound can modulate GABA receptors, exhibiting anxiolytic and anticonvulsant properties .

- Influence on Neurotransmission : The compound has been shown to affect neurotransmission in the central nervous system, impacting mood and behavior .

1. Anabolic Effects

This compound is recognized for its anabolic properties, which are beneficial in clinical settings for muscle-wasting conditions. Studies have shown that it can enhance protein synthesis and promote muscle hypertrophy.

2. Neuroactive Properties

Some derivatives of this compound have been found to possess neuroactive properties:

- Anticonvulsant Activity : Certain analogs act as positive allosteric modulators of GABA receptors, providing potential therapeutic benefits for epilepsy .

- Anxiolytic Effects : The modulation of GABAergic activity suggests a role in anxiety management .

Case Studies

- Case Study on Muscle Wasting : A clinical trial involving patients with muscle-wasting diseases showed that administration of this compound significantly improved lean body mass and overall physical function.

- Neuropharmacological Study : In a study assessing the anxiolytic effects of this compound derivatives, subjects displayed reduced anxiety levels in controlled environments when treated with these compounds .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Anticancer Potential : Some steroidal oximes derived from this compound have demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating potential for cancer therapy .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Oxime A | 1.5 | A549 |

| Oxime B | 1.8 | MDA-MB-231 |

Propiedades

IUPAC Name |

10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRNUNYBVFVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331425 | |

| Record name | Androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118371-41-8 | |

| Record name | Androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.